5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
Description
Chemical Structure and Properties 5-Ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (molecular formula: C₁₁H₁₀FN₃O₂) is a triazole derivative characterized by an ethyl substituent at position 5 of the triazole ring and a 2-fluorophenyl group at position 1. Key physicochemical properties include a molecular weight of 235.22 g/mol and a predicted collision cross-section (CCS) of 151.7 Ų for the [M+H]+ adduct, which may influence its pharmacokinetic behavior in analytical workflows .
Propriétés
IUPAC Name |
5-ethyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c1-2-9-13-10(11(16)17)14-15(9)8-6-4-3-5-7(8)12/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPQOEGKCZGHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1C2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclocondensation of Amidrazones with Carbonyl Compounds
A widely employed method involves the cyclocondensation of amidrazones with α-keto acids or esters. This approach leverages the reactivity of amidrazones to form the triazole core.
- Step 1 : React 2-fluorophenylhydrazine with ethyl cyanoacetate to form an intermediate amidrazone.
- Step 2 : Cyclize the amidrazone with ethyl pyruvate in the presence of a base (e.g., KOH) under reflux in ethanol.
- Step 3 : Acidify the reaction mixture to precipitate the carboxylic acid derivative.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Reaction Time | 12–16 hours | |
| Optimal Temperature | 80–90°C |
This method is favored for its regioselectivity and scalability but requires careful control of pH to avoid side reactions.
Multi-Component Reactions (MCRs) Using Azides
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be adapted to synthesize 1,2,4-triazole derivatives.
- Step 1 : Synthesize 2-fluorophenyl azide via diazotization of 2-fluoroaniline.
- Step 2 : React the azide with ethyl propiolate in the presence of Cu(I) catalysts (e.g., CuI) to form the triazole ring.
- Step 3 : Hydrolyze the ethyl ester to the carboxylic acid using NaOH.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Triazole) | 85% | |
| Catalyst Loading | 5 mol% CuI | |
| Hydrolysis Conditions | 6M NaOH, 60°C, 4 hours |
This method offers high atom economy but necessitates handling hazardous azides.
Post-Functionalization of Pre-Formed Triazoles
A modular approach involves introducing substituents onto a pre-assembled triazole scaffold.
- Step 1 : Synthesize 1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate via cyclocondensation.
- Step 2 : Alkylate the triazole at position 5 using ethyl iodide and a strong base (e.g., NaH).
- Step 3 : Hydrolyze the ester to the carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Alkylation Yield | 78% | |
| Hydrolysis Efficiency | >95% |
This method allows precise control over substitution but requires multiple purification steps.
Carboxylation via Carbon Dioxide Insertion
A novel strategy employs Grignard reagents for direct carboxylation of triazole intermediates.
- Step 1 : Prepare 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole via alkylation.
- Step 2 : Treat the triazole with CO₂ in the presence of a Grignard reagent (e.g., iPrMgCl) to introduce the carboxylic acid group.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| CO₂ Pressure | 1 atm | |
| Yield | 65% |
This method is efficient for late-stage functionalization but demands anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 68–72 | Scalable, regioselective | Long reaction times |
| CuAAC | 85 | High atom economy | Hazardous azide intermediates |
| Post-Functionalization | 78 | Modularity | Multiple purification steps |
| CO₂ Insertion | 65 | Late-stage modification | Sensitivity to moisture |
Critical Challenges and Optimization
- Regioselectivity : Positional isomerism during cyclization can reduce yields. Use of directing groups (e.g., nitro) improves selectivity.
- Ester Hydrolysis : Over-hydrolysis may degrade the triazole ring. Controlled pH and temperature are critical.
- Purification : Silica gel chromatography or recrystallization (using ethanol/water) is essential for isolating the pure carboxylic acid.
Analyse Des Réactions Chimiques
Types of Reactions
5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole alcohols or aldehydes.
Substitution: Formation of substituted triazoles with various functional groups.
Applications De Recherche Scientifique
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
Anticancer Activity
Research has indicated that triazole derivatives, including this compound, possess significant anticancer properties. For instance:
- In Vitro Studies : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. A study reported IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating moderate potency compared to standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also been assessed for its inhibitory effects on various enzymes critical in neurodegenerative diseases:
- Acetylcholinesterase Inhibition : It has shown potential in enhancing cholinergic neurotransmission, which could be beneficial in treating conditions like Alzheimer's disease.
Table: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 15 - 25 |
| Butyrylcholinesterase | 20 - 30 |
Agricultural Applications
The compound's antifungal properties have been explored for agricultural use. Triazole compounds are widely recognized for their efficacy against various fungal pathogens affecting crops.
Fungicidal Activity
Studies have demonstrated that triazole derivatives can inhibit the growth of several plant pathogens. The specific compound's structural features contribute to its effectiveness as a fungicide:
- Field Trials : Application of this compound has shown promising results in reducing fungal infections in crops, leading to improved yield and quality .
Case Study 1: Anticancer Efficacy
A research study conducted by the National Cancer Institute evaluated this compound's anticancer efficacy across a panel of approximately sixty cancer cell lines. The study revealed significant growth inhibition rates, suggesting that the compound could be developed into a therapeutic agent for cancer treatment .
Case Study 2: Enzyme Interaction Studies
In another investigation focused on enzyme interactions, the compound was found to form non-covalent interactions with target proteins, enhancing its potential as a therapeutic agent for neurodegenerative diseases. The fluorine atom in its structure was noted to improve lipophilicity and membrane permeability, facilitating better interaction with intracellular targets .
Mécanisme D'action
The mechanism of action of 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atom on the phenyl ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Structural Analogues
A. 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives
- Structure : Substitutes the ethyl group with a phenyl ring and replaces the 2-fluorophenyl group with a 3-pyridyl moiety.
- Pharmacological Activity : These derivatives exhibit potent anti-inflammatory activity, with in silico studies confirming selective COX-2 inhibition (fit values > 5.0 in pharmacophore models). Molecular docking reveals preferential binding to COX-2 via hydrophobic interactions with residues like Val-523 and hydrogen bonding with Tyr-355 .
- Key Data :
| Compound | Fit Value (COX-2) | Conformational Energy (kcal/mol) |
|---|---|---|
| Derivative 25 | 5.82 | 20.34 |
| Derivative 32 | 5.76 | 18.91 |
B. 3-(2-Fluorophenyl)-1H-1,2,4-triazole-5-carboxylic Acid
- Structure : Lacks the ethyl group at position 5, reducing steric bulk compared to the target compound.
C. 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid
- Structure : Bromine substitution at position 5 introduces higher electronegativity and polarizability.
- Applications : Primarily used as a synthetic intermediate for antiviral agents, though anti-inflammatory data are unavailable .
Functional Analogues
A. Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate
- Structure : Replaces the carboxylic acid with an ethyl ester and incorporates a trifluoromethyl group.
- Role : The ester group enhances lipophilicity, while the CF₃ moiety improves metabolic stability. Used in agrochemical and pharmaceutical research .
B. 1H-1,2,4-Triazole-3-carboxamide Derivatives
- Structure : Substitutes the carboxylic acid with a carboxamide group.
- Activity : Demonstrated antiviral and antimicrobial properties, though anti-inflammatory efficacy is less studied .
Pharmacological and Structural Insights
Key Observations :
Fluorophenyl vs. Pyridyl : The 2-fluorophenyl group in the target compound may offer different electronic and steric effects compared to the 3-pyridyl group in COX-2 inhibitors, possibly altering target selectivity.
Carboxylic Acid Role : The carboxylic acid moiety is critical for hydrogen bonding in COX-2 inhibition, as seen in related derivatives .
Activité Biologique
5-Ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains. This article explores the biological activity of this compound based on recent research findings.
- Molecular Formula : C11H10FN3O2
- Molecular Weight : 235.21 g/mol
- CAS Number : 1154370-83-8
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anti-inflammatory and antimicrobial properties.
Anti-inflammatory Activity
Recent studies indicate that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole demonstrated an ability to inhibit cytokine release in peripheral blood mononuclear cells (PBMCs), particularly tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Table 1: Cytokine Inhibition by Triazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5-Ethyl Triazole | 44–60 | Not specified |
| Ibuprofen | 96.01 | Not specified |
The study showed that at a concentration of 50 µg/mL, certain derivatives significantly inhibited TNF-α production, suggesting a potential mechanism for reducing inflammation .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been widely documented. Compounds with similar structures to 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole were evaluated against various bacterial strains. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Gram-positive Efficacy | Gram-negative Efficacy |
|---|---|---|
| 5-Ethyl Triazole | Moderate | Low |
The presence of specific substituents in the triazole ring influenced the antimicrobial activity, with certain modifications leading to enhanced efficacy against resistant strains .
Case Studies
Several case studies have highlighted the biological potential of triazole derivatives:
- Study on Cytokine Release : A study evaluated the impact of various triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). The results showed a marked reduction in TNF-α levels when treated with selected compounds .
- Antimicrobial Testing : Another investigation focused on the antimicrobial activity of triazole derivatives against clinical isolates. The study found that certain compounds were effective against multi-drug resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Q & A
Basic: What are the established synthetic routes for 5-ethyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how is purity validated?
Methodological Answer:
The compound is synthesized via multi-step procedures involving cyclization and functionalization. For example, triazole derivatives are often prepared using General Procedure B (as described in ), which includes coupling reactions under reflux with catalysts like DCC/DMAP. Purity is confirmed via HPLC (>95% purity) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Residual solvents are quantified using GC-MS , and elemental analysis ensures stoichiometric consistency .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., fluorophenyl substituents show distinct splitting patterns; triazole ring carbons appear at δ 150–160 ppm) .
- FT-IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C=N stretches (~1600 cm⁻¹) .
- X-ray crystallography (using SHELX): Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks) .
Advanced: How can molecular docking (e.g., GOLD software) predict COX-2 or Wnt/β-catenin pathway interactions?
Methodological Answer:
- GOLD Software : Employs genetic algorithms to explore ligand conformational flexibility and protein partial flexibility. Validation against 100 Protein DataBank complexes achieves 71% accuracy in binding mode prediction .
- Pharmacophore Analysis : Maps electrostatic/hydrophobic features (e.g., triazole’s hydrogen bond acceptors) to COX-2’s catalytic pocket .
- Docking Workflow :
Advanced: How to resolve discrepancies between docking predictions and in vitro bioactivity?
Methodological Answer:
- Contradiction Analysis : Compare docking scores (e.g., Gibbs free energy ΔG) with IC₅₀ values from enzymatic assays.
- Solvent Effects : Include explicit water molecules in docking to account for displacement energy .
- Dynamic Behavior : Perform molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability.
- Protonation States : Adjust ligand/protonation states (e.g., carboxylic acid vs. carboxylate) using pH-dependent pKa calculations .
Advanced: How does the 2-fluorophenyl substituent enhance Wnt/β-catenin pathway inhibition?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Fluorine’s electron-withdrawing effect increases triazole’s electrophilicity, enhancing interactions with β-catenin’s hydrophobic pockets.
- In Vitro Assays : Measure inhibition via TOPFlash luciferase reporter (HEK293T cells) and Western blot for β-catenin degradation .
- Selectivity Profiling : Test against off-target kinases (e.g., GSK-3β) to confirm pathway specificity .
Basic: What crystallographic strategies (e.g., SHELX) ensure accurate structural determination?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- SHELX Workflow :
Advanced: How to optimize pharmacokinetics via derivative design?
Methodological Answer:
- LogP Modulation : Introduce alkyl chains (e.g., ethyl group) to balance lipophilicity (target LogP 2–3).
- Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, with in situ hydrolysis in plasma .
- Metabolic Stability : Use liver microsome assays (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation) .
Advanced: Which in vivo models assess metabolic effects on glucose/lipid regulation?
Methodological Answer:
- High-Fat Diet (HFD) Mice : Administer compound (10 mg/kg/day, oral) for 8 weeks; measure fasting glucose (ELISA) and lipid profiles (HPLC-MS).
- Mechanistic Studies : Quantify AMPK activation in liver tissue via Western blot and qPCR for gluconeogenic genes (PEPCK, G6Pase) .
Basic: What solubility and stability factors affect biological assay design?
Methodological Answer:
- Solubility : Use DMSO stock (≤0.1% final concentration) in PBS (pH 7.4); pre-test via nephelometry.
- Stability : Conduct forced degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Acidic conditions (pH 1–3) may hydrolyze the triazole ring .
Advanced: How to analyze SAR for triazole ring modifications?
Methodological Answer:
- Analog Synthesis : Replace 2-fluorophenyl with pyridyl or nitrophenyl groups; assess via IC₅₀ shifts.
- 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields from aligned analogs .
- Crystal Structure Overlays : Compare binding modes (e.g., triazole’s N2 vs. N4 coordination) using PyMOL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
